molecular formula C15H11BrN2O3S B14043793 Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-

Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-

Cat. No.: B14043793
M. Wt: 379.2 g/mol
InChI Key: PVGVPOKWAMOYEC-UHFFFAOYSA-N
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Description

Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-B]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- typically involves multi-step organic reactionsThe final step involves the acetylation of the intermediate compound to form the ethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted pyrrolo[2,3-B]pyridine derivatives, and various acetylated compounds .

Scientific Research Applications

Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bromine atom and pyrrolo[2,3-B]pyridine moiety can participate in various binding interactions, affecting cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonylacetophenone: Shares the phenylsulfonyl group but lacks the pyrrolo[2,3-B]pyridine moiety.

    Bromoacetophenone: Contains a bromine atom and acetophenone structure but lacks the sulfonyl group.

    Pyrrolo[2,3-B]pyridine derivatives: Similar core structure but different substituents.

Uniqueness

Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- is unique due to its combination of a bromine atom, phenylsulfonyl group, and pyrrolo[2,3-B]pyridine moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

Biological Activity

Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- (CAS No. 1011711-64-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and antibacterial properties.

Chemical Structure and Properties

  • Molecular Formula: C15H11BrN2O3S
  • Molecular Weight: 373.23 g/mol
  • Structural Features: The compound features a pyrrolopyridine core with a bromo substituent and a phenylsulfonyl group, which are significant for its biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrrolopyridine derivatives. For instance, compounds structurally related to Ethanone exhibit significant inhibition of pro-inflammatory cytokines in vitro and demonstrated notable anti-inflammatory effects in vivo.

  • In Vitro Studies: A series of pyrrolopyridines were synthesized and tested for their ability to inhibit cytokine production. Compounds similar to Ethanone showed promising results in reducing levels of TNF-alpha and IL-6 in cell cultures .
  • In Vivo Studies: In carrageenan-induced paw edema models, compounds demonstrated significant inhibition rates over time. For example, a related compound showed approximately 36% inhibition at the fourth hour post-administration, comparable to standard anti-inflammatory drugs .

Analgesic Activity

The analgesic properties of pyrrolopyridine derivatives have been explored through various animal models.

  • Hot Plate Test: Compounds were evaluated for their analgesic effects using the hot plate test, where they exhibited ED50 values comparable to aspirin and morphine. This suggests that Ethanone may possess similar analgesic mechanisms .
  • Writhing Test: In this test, derivatives showed significant activity against induced pain responses, indicating their potential as analgesics. The results suggested that structural modifications could enhance efficacy .

Antibacterial Activity

The antibacterial properties of pyrrole derivatives have also been investigated.

  • Mechanism of Action: Pyrrole-based compounds are hypothesized to act as protonophores, disrupting bacterial membranes and inhibiting DNA gyrase activity. This mechanism is crucial for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC): Some derivatives have shown MIC values as low as 32 µg/mL against MRSA and E. coli, indicating strong antibacterial potential .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of Ethanone-related compounds:

StudyCompound TestedBiological ActivityKey Findings
PyrrolopyridinesAnti-inflammatorySignificant cytokine inhibition; comparable to standard drugs
Pyrrolopyridine DerivativesAnalgesicED50 values similar to morphine; effective in pain models
Pyrrole DerivativesAntibacterialEffective against MRSA; low MIC values

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-6-bromopyrrolo[2,3-b]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S/c1-10(19)13-9-18(15-12(13)7-8-14(16)17-15)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGVPOKWAMOYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=C1C=CC(=N2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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